![molecular formula C9H6ClF2NO2 B15055698 2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055698.png)
2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloromethyl group and a difluoromethoxy group attached to the benzoxazole ring, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminophenol with chloromethyl and difluoromethoxy substituents under acidic conditions to form the benzoxazole ring . The reaction conditions often involve the use of catalysts such as samarium triflate or copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include oxides and other oxidized forms.
Reduction: Products include alcohols, amines, and other reduced forms.
Applications De Recherche Scientifique
2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chloromethyl and difluoromethoxy groups can enhance its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)benzoxazole: Lacks the difluoromethoxy group, which can affect its reactivity and biological properties.
6-(Difluoromethoxy)benzoxazole: Lacks the chloromethyl group, influencing its chemical behavior and applications.
2-(Bromomethyl)-6-(difluoromethoxy)benzo[d]oxazole: Similar structure but with a bromomethyl group instead of chloromethyl, which can alter its reactivity.
Uniqueness
2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole is unique due to the presence of both chloromethyl and difluoromethoxy groups, which can enhance its chemical reactivity and biological activities compared to similar compounds .
Propriétés
Formule moléculaire |
C9H6ClF2NO2 |
|---|---|
Poids moléculaire |
233.60 g/mol |
Nom IUPAC |
2-(chloromethyl)-6-(difluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6ClF2NO2/c10-4-8-13-6-2-1-5(14-9(11)12)3-7(6)15-8/h1-3,9H,4H2 |
Clé InChI |
NZBFOOACXMTTDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1OC(F)F)OC(=N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



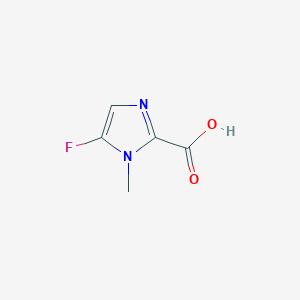

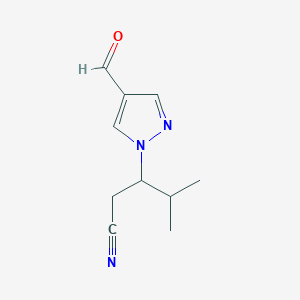

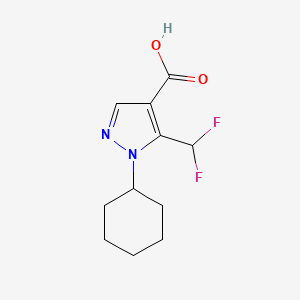
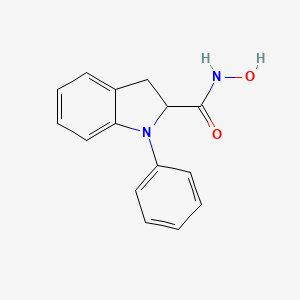
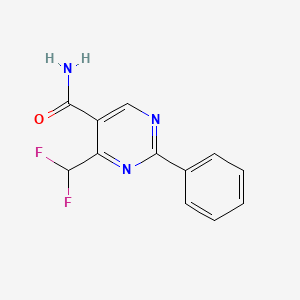
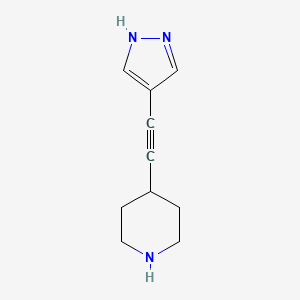

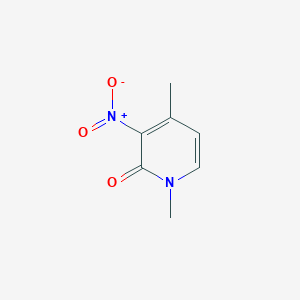
![7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B15055707.png)
![8-Bromo-5-methoxypyrido[3,4-b]pyrazine](/img/structure/B15055713.png)

